4-(Allyloxy)phenol
Description
4-(Allyloxy)phenol is a phenolic compound characterized by an allyloxy (–O–CH₂–CH=CH₂) substituent at the para position of the benzene ring. It is synthesized via nucleophilic substitution reactions, typically involving hydroquinone and allyl bromide under basic conditions, yielding a moderate efficiency of ~31% . Key physicochemical properties include:
- Molecular formula: C₉H₁₀O₂
- Melting point: 38–40°C
- Spectral data: ¹H NMR (CDCl₃) peaks at δ 4.44 (2H, s), 6.48 (1H, s), and 7.67 (2H, d, J = 8.8 Hz) .
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of isoxazole derivatives , benzoate esters , and polymers for environmental sensing .
Properties
IUPAC Name |
4-prop-2-enoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRCOONECNWDBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364887 | |
| Record name | 4-(allyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6411-34-3 | |
| Record name | 4-(allyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Optimization and Scope
Key parameters influencing yield include:
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Catalyst loading : <5 wt% Amberlyst-15 reduces conversion due to insufficient active sites, while >10 wt% promotes side reactions like polymerization.
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Solvent effects : Neat allyl alcohol outperforms diluted systems, as confirmed by TLC monitoring.
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Temperature : Reactions below 80°C stall at the hemiketal intermediate, whereas temperatures exceeding 110°C degrade the product.
Purification involves ethyl acetate extraction, silica gel chromatography (ethyl acetate/petroleum ether), and crystallization from CH₂Cl₂–petroleum ether. This method’s simplicity suits laboratory-scale production but faces scalability challenges due to chromatographic bottlenecks.
Diazotization and Thermal Decomposition of Amino Precursors
Industrial-scale synthesis, as disclosed in US Patent 4,316,993, employs diazotization of 2,4-dichloro-4'-amino-diphenylether followed by thermal decomposition in xylene. This route achieves remarkable yields (89–91%) and exemplifies large-volume manufacturing.
Stepwise Mechanism and Process Design
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Diazotization :
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2,4-Dichloro-4'-amino-diphenylether (258 kg) is suspended in 65% sulfuric acid (2,400 kg) at 35°C.
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Sodium nitrite (93 kg) is added gradually under vigorous stirring, forming the diazonium sulfate intermediate.
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Decomposition :
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The diazonium solution is injected into preheated (122°C) xylene containing sulfuric acid, inducing N₂ liberation and C–O bond formation.
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Xylene acts as a solvent and azeotroping agent, facilitating product separation via phase partitioning.
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Industrial Advantages
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Energetic efficiency : Exothermic decomposition minimizes external heating.
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Purity : Gas chromatographic analyses confirm >95% purity without chromatography.
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Scalability : Demonstrated for batch sizes exceeding 240 kg, this method remains the cornerstone of commercial production.
Comparative Analysis of Synthetic Routes
*Yield reported for analogous diphenylethane; extrapolated for this compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Allyloxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-(Allyloxy)phenol exhibits notable antimicrobial properties. A study synthesized novel derivatives incorporating this compound and evaluated their antibacterial and antifungal activities. The results demonstrated that these derivatives showed potent inhibition against various strains of bacteria and fungi, suggesting their potential as new antimicrobial agents .
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| This compound Derivative 1 | Moderate | High |
| This compound Derivative 2 | High | Moderate |
| Standard Drug | High | High |
Antioxidant Properties
This compound has been studied for its antioxidant capabilities. In vitro assays have shown that it can scavenge free radicals effectively, potentially offering protective effects against oxidative stress-related diseases . The compound's structure allows it to interact with reactive oxygen species, thereby mitigating cellular damage.
Insecticidal Activity
The compound has been explored for its insecticidal properties. A study reported that derivatives of this compound exhibited significant larvicidal activity against the Oriental armyworm. The structure-activity relationship revealed that specific substitutions on the phenolic ring enhanced insecticidal efficacy .
| Compound | Larvicidal Activity (%) at 100 µg/mL |
|---|---|
| Compound A | 100% |
| Compound B | 90% |
| Compound C | 50% |
Polymer Additives
In material science, this compound is investigated as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in durability and resistance to degradation under various environmental conditions .
Case Study 1: Synthesis of Antimicrobial Derivatives
A series of compounds was synthesized by incorporating this compound into different molecular frameworks. The antimicrobial efficacy was tested against clinical isolates, revealing that certain derivatives had improved activity compared to standard antibiotics.
Case Study 2: Insect Resistance in Crops
Field trials using formulations containing this compound derivatives demonstrated significant reductions in pest populations in crops such as corn and soybeans. This highlights the compound's potential as a natural pesticide alternative.
Mechanism of Action
The primary mechanism by which 4-(Allyloxy)phenol exerts its effects is through its antioxidant activity. This involves scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cells and tissues . The compound also influences various cellular signaling pathways, including the activation of nuclear erythroid factor 2 (Nrf2) and inhibition of nuclear factor-kappa B (NF-kB), which are involved in the cellular response to oxidative stress .
Comparison with Similar Compounds
Structural Analogues
4-Allylphenol (CAS 501-92-8)
- Key differences : The absence of an oxygen bridge reduces polarity and alters reactivity.
- Applications : Used in flavoring agents and fragrances (e.g., p-chavicol) .
4-Ethoxyphenol (CAS 622-62-8)
- Structure : Ethoxy (–O–CH₂CH₃) substituent at the para position.
- Applications: Stabilizer in polymers and precursor for hydroquinone derivatives .
4-((4-(Allyloxy)phenyl)sulfonyl)phenol (CAS 97042-18-7)
- Structure: Incorporates a sulfonyl (–SO₂–) group between two phenolic rings.
- Key differences: Enhanced molecular weight (290.33 g/mol vs. 150.18 g/mol for 4-(Allyloxy)phenol) and polarity due to the sulfonyl group.
- Applications : Specialized in high-performance polymers and sulfonated resin synthesis .
Physicochemical Properties
Antimicrobial Activity
- This compound derivatives: Vanillin-incorporated analogs (e.g., 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols) exhibit broad-spectrum inhibition against bacteria (e.g., Staphylococcus aureus) and fungi .
- Macrolide derivatives : Introduction of 4″-allyloxy groups in azithromycin enhances activity against Gram-positive bacteria, while 3-substituted allyloxy derivatives reduce efficacy .
Biological Activity
4-(Allyloxy)phenol, also known as allylphenol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of an allyloxy group attached to a phenolic ring. Its chemical formula is C10H12O2, and it possesses both hydrophilic and lipophilic properties, making it a versatile compound in biological systems.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. The following table summarizes key findings regarding its antibacterial activity:
Key Findings:
- Antibacterial Activity: this compound has demonstrated significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus (MRSA). The MIC values indicate potent activity, suggesting that structural modifications can enhance efficacy.
- Antifungal and Insecticidal Properties: Derivatives of this compound have shown moderate antifungal activity and notable insecticidal properties, indicating its potential use in agricultural applications.
Antioxidant Activity
The antioxidant capacity of this compound has also been explored. It is believed to exert protective effects against oxidative stress by scavenging free radicals. One study investigated its effects on linoleic acid oxidation:
- Methodology: The antioxidant activity was assessed using the Thiobarbituric Acid Reactive Substances (TBARS) assay.
- Results: Significant inhibition of malondialdehyde (MDA) formation was observed, indicating that this compound effectively prevents lipid peroxidation.
Case Studies
Several case studies have highlighted the practical applications of this compound:
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Case Study on Antibacterial Efficacy:
- A study evaluated the antibacterial effects of various phenolic compounds, including this compound, against Staphylococcus aureus. The results indicated that compounds with hydroxyl substitutions exhibited enhanced antibacterial activity due to better interaction with bacterial membranes.
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Application in Food Preservation:
- Research has suggested that incorporating this compound into food packaging materials could extend shelf life by inhibiting microbial growth and oxidative degradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
